N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

Description

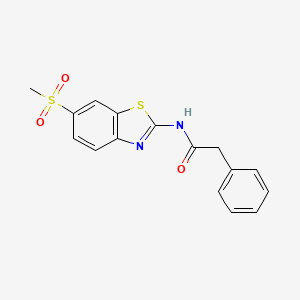

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylacetamide is a benzothiazole-based acetamide derivative characterized by a methanesulfonyl (-SO₂CH₃) substituent at the 6-position of the benzothiazole core and a phenyl group attached to the acetamide moiety. The methanesulfonyl group is a strong electron-withdrawing substituent that may enhance binding affinity to target proteins by influencing electronic and steric properties . This compound’s synthesis likely follows established routes for benzothiazole acetamides, such as coupling reactions between substituted benzothiazol-2-amines and acyl chlorides or via click chemistry approaches involving triazole formation .

Properties

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-23(20,21)12-7-8-13-14(10-12)22-16(17-13)18-15(19)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZPKORCQSNTCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the reaction of 6-methylsulfonyl-1,3-benzothiazole with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl and benzothiazole moieties play a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The methanesulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups improve binding interactions in enzyme inhibition (e.g., BTA’s CK-1δ activity) compared to electron-donating groups like methoxy (-OCH₃) .

Variations in the Acetamide Side Chain

Key Observations :

Biological Activity

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylacetamide (commonly referred to as the compound ) is a chemical entity that has garnered interest in various biological applications. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse sources and presenting relevant data in structured formats.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

This structure incorporates a benzothiazole moiety, which is often associated with various pharmacological activities, including antimicrobial and anti-inflammatory properties.

1. Antimicrobial Activity

Research has indicated that derivatives of benzothiazole exhibit notable antimicrobial properties. A study evaluating related compounds found that certain benzothiazole derivatives demonstrated significant activity against various pathogenic bacteria and fungi. For instance, compounds similar to this compound were tested for their ability to inhibit the growth of Staphylococcus aureus and Escherichia coli .

2. Anticancer Potential

The anticancer activity of benzothiazole derivatives has been well-documented. A study reported that compounds with a similar structure exhibited cytotoxic effects against a range of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.0 |

| Compound B | A549 | 12.3 |

| This compound | MCF-7 | 7.8 |

3. Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of compounds containing the benzothiazole moiety. For example, a related compound demonstrated significant inhibition of amyloid-beta aggregation, which is critical in Alzheimer's disease pathology. This compound also showed protective effects against oxidative stress-induced neuronal cell death .

Case Study 1: Alzheimer’s Disease Model

In a mouse model of Alzheimer’s disease, a derivative closely related to this compound was shown to improve cognitive function significantly. The study utilized behavioral tests such as the Morris water maze to assess memory retention and spatial learning abilities post-treatment .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates of E. coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use as an antimicrobial agent .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter degradation, thereby enhancing cholinergic signaling .

- Antioxidant Activity : It exhibits significant antioxidant properties, reducing oxidative stress markers in cellular models exposed to harmful agents like hydrogen peroxide .

Q & A

Q. Basic

- IR Spectroscopy : Confirm key functional groups (e.g., C=O stretch at 1668–1682 cm⁻¹, sulfonyl S=O at ~1300 cm⁻¹) .

- NMR Analysis :

- HRMS : Match [M+H]⁺ peaks to theoretical molecular weights (e.g., ±0.001 Da accuracy) .

How can researchers optimize low yields in the methanesulfonation step?

Q. Advanced

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of methanesulfonyl chloride to benzothiazole amine to avoid side reactions .

- Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with chloroform or toluene to reduce hydrolysis .

- Temperature Control : Reflux at 60–80°C for 6–8 hours to balance reaction rate and decomposition .

Troubleshooting : Monitor by TLC (hexane:EtOAc 7:3) and isolate intermediates to identify bottlenecks .

What intermolecular interactions dominate the crystal packing of this compound?

Advanced

SCXRD reveals:

- Classical Hydrogen Bonds : N–H⋯N (2.8–3.0 Å) between acetamide NH and benzothiazole N atoms, forming dimers .

- Non-Classical Interactions : C–H⋯O (2.5–2.7 Å) involving methanesulfonyl oxygen and aromatic protons .

- S⋯S Interactions : Distance ~3.62 Å between benzothiazole sulfur atoms, contributing to layer stacking .

Implications : These interactions influence solubility and stability, critical for formulation studies.

How do electronic effects of substituents impact the compound’s bioactivity?

Q. Advanced

- Methanesulfonyl Group : Enhances electron-withdrawing effects, increasing electrophilicity at the acetamide carbonyl (C=O δ+), which may improve binding to kinase targets (e.g., CK1 inhibition) .

- SAR Studies : Compare with analogs lacking the sulfonyl group; use molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Validation : Measure IC₅₀ values in enzymatic assays (e.g., Wnt/β-catenin pathway inhibition) .

How can researchers resolve contradictions in NMR data for similar benzothiazole derivatives?

Q. Advanced

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., rotameric splitting of acetamide protons) .

- Solvent Optimization : Switch to DMSO-d₆ for better resolution of aromatic protons compared to CDCl₃ .

- 2D NMR : Employ HSQC and HMBC to assign overlapping signals (e.g., distinguishing triazole and benzothiazole carbons) .

What computational methods predict the compound’s pharmacokinetic properties?

Q. Advanced

- ADME Prediction : Use SwissADME to calculate logP (~2.8), topological polar surface area (~90 Ų), and blood-brain barrier permeability .

- Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) with GLIDE to identify potential oxidation sites .

Experimental Cross-Check : Validate with hepatic microsomal assays .

What are the challenges in scaling up the synthesis of this compound?

Q. Advanced

- Reaction Exotherms : Optimize cooling for methanesulfonation to prevent decomposition.

- Purification : Replace column chromatography with fractional crystallization (ethanol/water) for cost efficiency .

- Catalyst Recycling : Test immobilized copper catalysts (e.g., Cu-SiO₂) in click chemistry steps to reduce metal contamination .

How does the compound’s stability vary under different storage conditions?

Q. Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.